molecular formula C17H23NO2 B1336867 [(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate CAS No. 57706-89-5

[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate

Cat. No.: B1336867
CAS No.: 57706-89-5
M. Wt: 273.37 g/mol
InChI Key: ZZWFXLQKPWUNLX-NTCAYCPXSA-N
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Description

[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate is a versatile organic compound with a unique structure that enables diverse applications in scientific research. This compound is known for its role in various chemical reactions and its potential use in drug synthesis and organic chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate typically involves the reaction of [(2E)-3,7-dimethylocta-2,6-dienyl] alcohol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction and reduce the need for hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted phenylcarbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in inhibiting certain enzymes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl N-phenylcarbamate: Known for its use as a herbicide and its effects on mitosis.

    Methyl N-phenylcarbamate: Used in the synthesis of pharmaceuticals and agrochemicals.

    Ethyl N-phenylcarbamate: Studied for its potential biological activities.

Uniqueness

[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-14(2)8-7-9-15(3)12-13-20-17(19)18-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3,(H,18,19)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWFXLQKPWUNLX-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)NC1=CC=CC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC(=O)NC1=CC=CC=C1)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419724
Record name NSC408660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57706-89-5
Record name NSC408660
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC408660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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